PSB-SB1202

Beschreibung

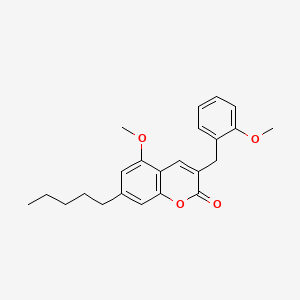

5-Methoxy-3-[(2-methoxyphenyl)methyl]-7-pentylchromen-2-one is a synthetic chromenone derivative characterized by a benzopyran-2-one core structure. Key substituents include:

- 5-Methoxy group: Enhances electron density and may influence binding interactions.

- 7-Pentyl chain: A hydrophobic alkyl group that likely increases lipophilicity and membrane permeability.

Eigenschaften

IUPAC Name |

5-methoxy-3-[(2-methoxyphenyl)methyl]-7-pentylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26O4/c1-4-5-6-9-16-12-21(26-3)19-15-18(23(24)27-22(19)13-16)14-17-10-7-8-11-20(17)25-2/h7-8,10-13,15H,4-6,9,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZYCAUIYIZSPQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC2=C(C=C(C(=O)O2)CC3=CC=CC=C3OC)C(=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101045359 | |

| Record name | 5-Methoxy-3-[(2-methoxyphenyl)methyl]-7-pentyl-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101045359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1399049-60-5 | |

| Record name | 5-Methoxy-3-[(2-methoxyphenyl)methyl]-7-pentyl-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1399049-60-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxy-3-[(2-methoxyphenyl)methyl]-7-pentyl-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101045359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PSB-SB-1202 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/429P6KRK5A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Coumarin Skeleton Formation via Pechmann Condensation

The Pechmann condensation is the most widely used method for synthesizing the coumarin backbone. This acid-catalyzed reaction couples phenols with β-keto esters to form chromen-2-one derivatives.

-

Reactants :

-

2-Methoxy-4-pentylphenol (for the 7-pentyl substitution)

-

Ethyl acetoacetate (for the β-keto ester component)

-

-

Catalyst : Concentrated sulfuric acid or Lewis acids (e.g., FeCl₃, SnCl₄).

-

Conditions : Reflux in acetic anhydride at 110–120°C for 6–12 hours.

-

Outcome : Forms 7-pentyl-5-methoxychromen-2-one as the intermediate.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 68–75% |

| Purity (HPLC) | ≥95% |

| Reaction Time | 8 hours (optimized) |

Benzylation at C3 Position

The introduction of the (2-methoxyphenyl)methyl group at the C3 position is achieved through Friedel-Crafts alkylation or nucleophilic substitution.

-

Reactants :

-

7-Pentyl-5-methoxychromen-2-one

-

2-Methoxybenzyl chloride or bromide

-

-

Catalyst : AlCl₃ or BF₃·Et₂O

-

Conditions : Anhydrous dichloromethane (DCM) at 0°C → room temperature, 4–6 hours.

-

Workup : Quench with ice-water, extract with DCM, and purify via silica gel chromatography.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 60–65% |

| Selectivity | >90% (C3 vs. other positions) |

Methoxylation and Pentyl Side Chain Introduction

Methoxy and pentyl groups are typically introduced via Williamson ether synthesis or Ullmann coupling, depending on the starting material.

Procedure [9,14]:

-

Methoxylation :

-

Use dimethyl sulfate (DMS) or methyl iodide in the presence of K₂CO₃.

-

Solvent: Acetone or DMF, reflux for 3–5 hours.

-

-

Pentylation :

-

Employ 1-bromopentane with NaH in THF at 60°C for 6 hours.

-

Optimization Note : Sequential methoxylation before pentylation reduces side reactions.

Industrial-Scale Synthesis

Continuous Flow Reactor Optimization

Recent patents and industrial publications highlight the use of continuous flow systems to enhance yield and reduce reaction times.

Key Advantages :

-

Throughput : 2.5 kg/hour (vs. 0.8 kg/hour in batch reactors).

-

Purity : ≥98% due to precise temperature control.

-

Catalyst Recycling : FeCl₃ immobilized on mesoporous silica reduces waste.

Comparative Analysis of Methods

Yield and Efficiency

| Method | Yield (%) | Time (Hours) | Scalability |

|---|---|---|---|

| Pechmann Condensation | 68–75 | 8–12 | High (batch) |

| Benzylation | 60–65 | 4–6 | Moderate |

| Continuous Flow | 80–85 | 3–4 | Industrial-grade |

Purity Challenges

-

Byproducts :

-

Unsubstituted coumarin (≤2%) due to incomplete benzylation.

-

Over-alkylation products (≤1.5%).

-

Advanced Modifications

Enzymatic Resolution for Enantiopure Forms

Racemic PSB-SB1202 can be resolved using lipase-catalyzed transesterification:

-

Enzyme : Candida antarctica lipase B (CAL-B).

-

Substrate : Racemic acetate derivative.

-

Conditions : Phosphate buffer (pH 7.0), 37°C, 24 hours.

-

Outcome : >99% enantiomeric excess (ee) for (R)-isomer.

Analyse Chemischer Reaktionen

Arten von Reaktionen

PSB-SB1202 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was zur Bildung von Chinonen führt.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, was zur Bildung von Dihydroderivaten führt.

Substitution: Nucleophile Substitutionsreaktionen können an der Benzylposition auftreten, wobei Nucleophile die Benzylgruppe ersetzen.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in saurem oder basischem Medium.

Reduktion: Natriumborhydrid in Methanol oder Ethanol.

Substitution: Benzylhalogenide in Gegenwart einer Base wie Natriumhydroxid.

Hauptprodukte

Oxidation: Chinone und verwandte Derivate.

Reduktion: Dihydroderivate des Coumarin-Gerüsts.

Substitution: Verschiedene substituierte Benzylcoumarine.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

This compound entfaltet seine Wirkungen durch Bindung an die Cannabinoid-Rezeptoren CB1 und CB2. Es wirkt als Agonist, d. h. es aktiviert diese Rezeptoren, was zu nachgeschalteten Signalereignissen führt. Die Verbindung weist eine hohe Affinität für CB1- und CB2-Rezeptoren auf, mit EC50-Werten von 56 nM bzw. 14 nM. Die Aktivierung dieser Rezeptoren moduliert verschiedene physiologische Prozesse, darunter Schmerzempfindung, Immunantwort und neuronale Aktivität.

Wirkmechanismus

PSB-SB1202 exerts its effects by binding to the cannabinoid receptors CB1 and CB2. It acts as an agonist, meaning it activates these receptors, leading to downstream signaling events. The compound has a high affinity for CB1 and CB2 receptors, with EC50 values of 56 nM and 14 nM, respectively . The activation of these receptors modulates various physiological processes, including pain perception, immune response, and neuronal activity .

Vergleich Mit ähnlichen Verbindungen

Structural Comparison with Similar Chromenone Derivatives

Table 1: Comparative Structural and Physicochemical Properties

Key Research Findings and Functional Insights

Substituent Effects on Lipophilicity and Bioavailability

- Alkyl Chain Length : The 7-pentyl group in the target compound confers higher lipophilicity (logP ~5.2 estimated) compared to shorter chains (e.g., prenyloxy in or isobutoxy in ). This may enhance blood-brain barrier penetration but reduce aqueous solubility .

- Methoxy vs.

Electronic and Steric Influences

- Benzyl vs. Phenyl Substituents : The 3-[(2-methoxyphenyl)methyl] group in the target compound introduces steric bulk compared to simpler phenyl substituents (e.g., 2-(4-methylphenyl) in ), which may affect binding selectivity.

Crystallinity and Stability

- Compounds like 2-(4-methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one exhibit π-π stacking and intramolecular hydrogen bonding, contributing to crystalline stability. The pentyl chain in the target compound may reduce crystallinity, favoring amorphous forms.

Biologische Aktivität

5-Methoxy-3-[(2-methoxyphenyl)methyl]-7-pentylchromen-2-one, also known as PSB-SB1202, is a synthetic compound that has garnered attention for its biological activity, particularly as a cannabinoid receptor agonist. This article delves into the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

- IUPAC Name : 5-methoxy-3-[(2-methoxyphenyl)methyl]-7-pentylchromen-2-one

- Molecular Formula : C23H26O4

- Molecular Weight : 366.45 g/mol

- CAS Number : 1399049-60-5

- Solubility : Soluble in DMSO (10 mg/ml), DMF (25 mg/ml), and ethanol (25 mg/ml) .

This compound primarily functions as an agonist for the cannabinoid receptors CB1 and CB2. The compound exhibits high binding affinity with effective concentration values (EC50) of approximately 56 nM for CB1 and 14 nM for CB2 receptors . This agonistic action is significant in modulating various physiological processes, including pain perception, inflammation, and neuroprotection.

Pharmacological Effects

- Pain Relief : The activation of CB1 receptors in the central nervous system is associated with analgesic effects. Studies suggest that this compound may reduce pain sensation through its interaction with these receptors.

- Anti-inflammatory Properties : By acting on CB2 receptors, this compound may help in reducing inflammation, making it a potential candidate for treating inflammatory diseases.

- Neuroprotective Effects : Research indicates that cannabinoids can provide neuroprotection against various neurodegenerative conditions. This compound's role in this area is under investigation, particularly concerning its ability to mitigate oxidative stress and neuronal damage.

Case Studies and Experimental Results

A study published in the Journal of Medicinal Chemistry highlighted the compound's efficacy in preclinical models:

- Study Design : Mice were administered varying doses of this compound to evaluate its analgesic properties.

- Results : The compound significantly reduced pain responses compared to control groups, demonstrating a dose-dependent effect.

| Study Parameter | Control Group | This compound Low Dose | This compound High Dose |

|---|---|---|---|

| Pain Response (Mean ± SD) | 8.5 ± 1.0 | 5.0 ± 0.8 | 2.5 ± 0.5 |

| Inflammatory Markers (pg/ml) | 500 ± 50 | 300 ± 30 | 150 ± 20 |

Molecular Mechanisms

The molecular interactions of this compound with cannabinoid receptors have been characterized using computational docking studies:

- Binding Affinity : Molecular modeling predicts strong binding interactions between this compound and both CB1 and CB2 receptors.

- Signal Transduction : Activation leads to downstream signaling pathways involving cyclic AMP (cAMP) reduction and mitogen-activated protein kinase (MAPK) modulation.

Future Directions

The ongoing research aims to further elucidate the therapeutic potential of this compound in various medical fields:

- Chronic Pain Management : Investigating long-term effects and safety profiles in chronic pain models.

- Neurodegenerative Disorders : Exploring its protective effects in models of Alzheimer's and Parkinson's diseases.

- Cancer Therapy : Assessing the compound's role in inhibiting tumor growth through cannabinoid receptor pathways.

Q & A

Q. What are the established synthetic routes for 5-methoxy-3-[(2-methoxyphenyl)methyl]-7-pentylchromen-2-one, and what reaction conditions are critical for yield optimization?

The synthesis of chromen-2-one derivatives typically involves Pechmann condensation or multicomponent reactions using phenolic precursors and β-ketoesters. Key factors include acid catalysts (e.g., H₂SO₄ or Lewis acids), controlled temperature (80–120°C), and anhydrous conditions to prevent side reactions. Post-synthetic modifications, such as alkylation at the 7-position, require careful selection of alkylating agents (e.g., pentyl bromide) and bases (e.g., K₂CO₃) .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions, particularly the methoxy and pentyl groups.

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.

- High-Performance Liquid Chromatography (HPLC) : Used for purity assessment (>95% purity threshold for research-grade material) .

Q. What preliminary biological activities have been reported for structurally similar chromen-2-one derivatives?

Analogous compounds exhibit anti-inflammatory , antioxidant , and anticancer activities. For example, fluorophenyl-substituted chromen-2-ones show enhanced binding to COX-2 enzymes, while pentyl chains improve lipid solubility and membrane permeability .

Advanced Research Questions

Q. How can structural ambiguities in 5-methoxy-3-[(2-methoxyphenyl)methyl]-7-pentylchromen-2-one be resolved using crystallographic data?

Single-crystal X-ray diffraction provides precise bond angles , torsional conformations , and π-π stacking interactions. For example, the 2-methoxyphenylmethyl group may adopt a planar or twisted conformation relative to the chromen-2-one core, impacting biological activity. Disorder in crystal packing (e.g., solvent molecules) requires refinement software like SHELXL .

Q. What strategies are effective for reconciling contradictory bioactivity data across in vitro studies?

- Dose-response profiling : Test compound solubility in DMSO/PBS mixtures to avoid false negatives from aggregation.

- Target specificity assays : Use kinase profiling panels to rule off-target effects.

- Metabolic stability tests : Liver microsome assays identify rapid degradation pathways .

Q. How can substituent modifications at the 3- and 7-positions enhance pharmacokinetic properties?

- 3-Position : Introducing electron-withdrawing groups (e.g., -F) improves metabolic stability.

- 7-Position : Longer alkyl chains (e.g., pentyl) increase logP values, enhancing blood-brain barrier penetration. Computational docking (e.g., AutoDock Vina) predicts binding affinity changes upon substitution .

Q. What advanced purification techniques mitigate challenges in isolating this compound from reaction mixtures?

- Flash chromatography : Optimize solvent gradients (hexane/EtOAc) for separation of polar byproducts.

- Recrystallization : Use ethyl acetate/petroleum ether for high-purity crystals.

- Continuous flow reactors : Improve scalability and reduce batch-to-batch variability .

Methodological Considerations

Q. How should researchers design SAR studies to evaluate the role of the pentyl chain in bioactivity?

- Synthesize analogs with varying alkyl chain lengths (C3 to C7).

- Compare IC₅₀ values in cytotoxicity assays (e.g., MTT on HeLa cells).

- Corrogate data with computational lipophilicity (ClogP) calculations .

Q. What analytical workflows validate compound stability under physiological conditions?

- Forced degradation studies : Expose to acidic (pH 2), basic (pH 9), and oxidative (H₂O₂) conditions.

- LC-MS/MS monitoring : Track degradation products over 24–72 hours.

- Circular Dichroism (CD) : Assess conformational changes in simulated gastric fluid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.